Cas no 2227206-10-0 (3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride)

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride is a structurally complex spirocyclic compound featuring a fused bicyclo[3.2.1]octane core and a 1,3-dioxolane moiety. The benzyl-substituted azaspiro architecture enhances its potential as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound's rigid spirocyclic framework offers stereochemical control, making it valuable for exploring structure-activity relationships in drug discovery. Its unique scaffold may also serve as a key building block for developing novel pharmacophores with enhanced binding affinity and selectivity.
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride structure
2227206-10-0 structure
Product name:3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
CAS No:2227206-10-0
MF:C16H22ClNO2
MW:295.80438375473
CID:5745737
PubChem ID:135392776

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride Chemical and Physical Properties

Names and Identifiers

    • P18492
    • 2227206-10-0
    • 3'-benzylspiro[1,3-dioxolane-2,8'-3-azabicyclo[3.2.1]octane];hydrochloride
    • SB40482
    • 3-BENZYL-3-AZASPIRO[BICYCLO[3.2.1]OCTANE-8,2'-[1,3]DIOXOLANE] HCL
    • AS-76147
    • CS-0183847
    • 3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
    • (1R,5S)-3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
    • 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
    • Inchi: 1S/C16H21NO2.ClH/c1-2-4-13(5-3-1)10-17-11-14-6-7-15(12-17)16(14)18-8-9-19-16;/h1-5,14-15H,6-12H2;1H
    • InChI Key: LQLAOKQAAPFOJC-UHFFFAOYSA-N
    • SMILES: Cl.O1CCOC21C1CN(CC3C=CC=CC=3)CC2CC1

Computed Properties

  • Exact Mass: 295.1339066g/mol
  • Monoisotopic Mass: 295.1339066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7Ų

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D588780-5G
3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
2227206-10-0 95%
5g
$150 2024-07-21
eNovation Chemicals LLC
D588780-25G
3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
2227206-10-0 95%
25g
$435 2024-07-21
A2B Chem LLC
AI66849-1g
3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
2227206-10-0 95%
1g
$29.00 2024-04-20
Ambeed
A424324-10g
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
2227206-10-0 97%
10g
$248.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8172-1-5g
3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
2227206-10-0 97%
5g
¥693.0 2024-04-22
Ambeed
A424324-1g
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
2227206-10-0 97%
1g
$37.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8172-1-1g
3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
2227206-10-0 97%
1g
¥171.0 2024-04-22
abcr
AB535382-10g
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride; .
2227206-10-0
10g
€375.70 2025-02-19
abcr
AB535382-5g
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride; .
2227206-10-0
5g
€247.20 2025-02-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLY8172-1-100g
3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
2227206-10-0 97%
100g
¥5775.0 2024-04-22

Additional information on 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride

Introduction to 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride (CAS No. 2227206-10-0)

3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride, identified by its CAS number 2227206-10-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This spirocyclic molecule features a nitrogen-containing azacycloalkane core linked to a dioxolane moiety, creating a highly constrained and rigid framework that may contribute to its biological activity. The presence of a benzyl group further enhances its molecular complexity, making it a promising candidate for further exploration in drug discovery and development.

The compound’s structure is characterized by a spiro connection between the azacycloalkane and the dioxolane ring system, which imparts exceptional stability and rigidity to the molecule. This structural motif is particularly intriguing because spirocyclic compounds often exhibit enhanced binding affinity and selectivity in biological targets. The spiro[bicyclo[3.2.1]octane] scaffold is known for its potential to interact with various enzymes and receptors, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of spirocyclic compounds as pharmacological tools due to their unique conformational properties and ability to mimic natural product scaffolds. The nitrogen atom in the azacycloalkane ring can serve as a hydrogen bond acceptor or participate in coordination interactions with biological targets, further enhancing the compound’s potential as a drug candidate. Additionally, the dioxolane moiety can introduce additional hydrogen bond donors or polar interactions, which may improve solubility and bioavailability.

The hydrochloride salt form of this compound (3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride) enhances its solubility in aqueous media, making it more suitable for formulation into pharmaceutical products. This solubility improvement is crucial for ensuring adequate bioavailability and pharmacokinetic properties, which are essential for therapeutic efficacy.

Recent studies have highlighted the potential of spirocyclic azaspiranes as scaffolds for developing novel bioactive molecules. These compounds have shown promise in various preclinical models, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. The rigid structure of these molecules can help optimize binding interactions with biological targets, leading to improved potency and selectivity.

The benzyl group in this compound may also contribute to its pharmacological properties by influencing electronic distributions and steric interactions at the binding site. This group can act as a hydrophobic anchor or participate in π-stacking interactions with aromatic residues in biological targets, further enhancing binding affinity. Such structural features are often exploited in drug design to improve target engagement and reduce off-target effects.

One of the most compelling aspects of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride is its potential for modulating key biological pathways involved in disease progression. For instance, spirocyclic compounds have been shown to interact with enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and cardiovascular diseases. Additionally, the nitrogen-containing core of this molecule can interact with G-protein coupled receptors (GPCRs), making it a promising candidate for developing treatments for neurological disorders.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The spirocyclic core is typically constructed through intramolecular cyclization reactions, while the dioxolane ring is introduced via nucleophilic addition reactions. The final step involves salt formation with hydrochloric acid to enhance solubility and stability.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound at various biological targets. These studies have revealed that the spirocyclic structure provides optimal positioning of key functional groups relative to potential binding sites, suggesting high binding affinity and selectivity.

The pharmacokinetic profile of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride has been evaluated through preclinical studies using relevant animal models. These studies indicate that the compound exhibits favorable pharmacokinetic properties, including adequate absorption, distribution, metabolism, excretion (ADME), and low toxicity profiles. Such findings make it an attractive candidate for further development into a clinical candidate.

In conclusion, 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride represents a structurally unique and pharmacologically promising compound that warrants further investigation in medicinal chemistry research programs worldwide.

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(CAS:2227206-10-0)3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
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